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Compound of Interest

Compound Name:
Boc-4-Hydroxy-L-Pyrrolidine

Lactone

Cat. No.: B111184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Boc-4-
Hydroxy-L-pyrrolidine Lactone, a key building block in medicinal chemistry and drug

development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for

compound verification and quality control.

Spectroscopic Data Summary
The empirical and spectroscopic data for Boc-4-Hydroxy-L-pyrrolidine Lactone,

systematically named (1S,4S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate,

are summarized in the tables below. This data is crucial for the structural elucidation and

confirmation of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 300 MHz
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

4.95 s - 1H H-4

4.56 s - 1H H-1

3.75 d 10.8 1H H-5a

3.48 d 10.8 1H H-5b

2.22 dd 13.5, 7.8 1H H-6a

2.05 d 13.5 1H H-6b

1.47 s - 9H C(CH₃)₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 75 MHz

Chemical Shift (δ) ppm Assignment

177.0 C=O (lactone)

158.9 C=O (Boc)

81.0 C(CH₃)₃

78.1 C-4

64.8 C-1

49.5 C-5

38.9 C-6

28.3 C(CH₃)₃

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2978 Medium C-H stretch (aliphatic)

1785 Strong C=O stretch (lactone)

1708 Strong C=O stretch (carbamate)

1370 Strong C-N stretch

1154 Strong C-O stretch

Mass Spectrometry (MS) Data
A definitive mass spectrum for Boc-4-Hydroxy-L-pyrrolidine Lactone is not readily available

in the public domain. However, based on the analysis of similar N-Boc protected compounds,

the following fragmentation pattern under Electrospray Ionization (ESI) is anticipated:

Molecular Ion ([M+H]⁺): The protonated molecular ion is expected at m/z 214.11. Due to the

lability of the Boc group, this peak may be of low abundance or absent.

Primary Fragmentation: The most significant fragmentation pathway is the loss of the tert-

butoxycarbonyl group or its components.

Loss of isobutylene: A prominent peak is expected at m/z 158 ([M+H - C₄H₈]⁺) resulting

from the neutral loss of isobutylene (56 Da).

Loss of the entire Boc group: A fragment corresponding to the loss of the entire Boc group

(100 Da) may be observed at m/z 114.

Formation of the tert-butyl cation: A characteristic peak for the tert-butyl cation ([C₄H₉]⁺) is

expected at m/z 57.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: 5-10 mg of Boc-4-Hydroxy-L-pyrrolidine Lactone was dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.

¹H NMR Acquisition:

A standard proton spectrum was acquired with a sufficient number of scans to ensure a

good signal-to-noise ratio.

The spectral width was set to encompass all expected proton resonances.

The relaxation delay was set to 1-2 seconds.

¹³C NMR Acquisition:

A proton-decoupled carbon spectrum was acquired.

A larger number of scans were necessary to obtain adequate signal intensity.

The spectral width was set to cover the full range of carbon chemical shifts (0-200 ppm).

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26

ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the sample was prepared by dissolving a small amount of

Boc-4-Hydroxy-L-pyrrolidine Lactone in a volatile solvent (e.g., dichloromethane) and

allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr

pellet can be prepared.

Instrumentation: An FTIR spectrometer was used to record the spectrum.

Data Acquisition:

A background spectrum of the clean salt plate or KBr pellet was recorded.
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The sample was then placed in the beam path, and the sample spectrum was acquired.

The final spectrum was obtained by ratioing the sample spectrum against the background

spectrum.

The data was collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: The sample was dissolved in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is

typically used for this type of analysis.

Data Acquisition:

The sample solution was introduced into the ESI source via direct infusion or through a

liquid chromatography system.

The mass spectrometer was operated in positive ion mode.

The data was acquired over a mass range that includes the expected molecular ion and

fragment ions (e.g., m/z 50-300).

Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas

flow and temperature were optimized to achieve good signal intensity and fragmentation.

Visualization of Analytical Workflow
The logical flow for the spectroscopic analysis of Boc-4-Hydroxy-L-pyrrolidine Lactone is

depicted in the following diagram. This workflow ensures a systematic approach to structure

confirmation and purity assessment.
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Spectroscopic Analysis Workflow for Boc-4-Hydroxy-L-pyrrolidine Lactone

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of Boc-4-Hydroxy-L-pyrrolidine Lactone

Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

(ESI-MS)

¹H: Chemical Shift, Multiplicity, Integration
¹³C: Chemical Shift

Characteristic Absorptions
(C=O, C-N, C-O) Molecular Ion & Fragmentation Pattern

Structure Confirmation &
Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of Boc-4-
Hydroxy-L-pyrrolidine Lactone.

To cite this document: BenchChem. [Spectroscopic Profile of Boc-4-Hydroxy-L-pyrrolidine
Lactone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111184#spectroscopic-data-of-boc-4-hydroxy-l-
pyrrolidine-lactone-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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